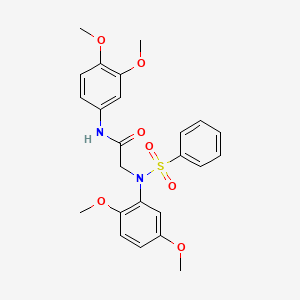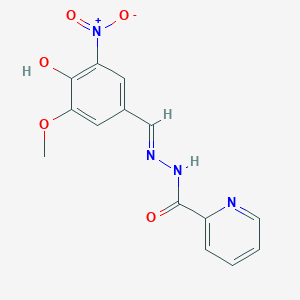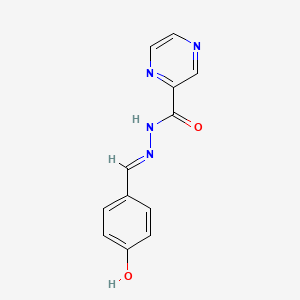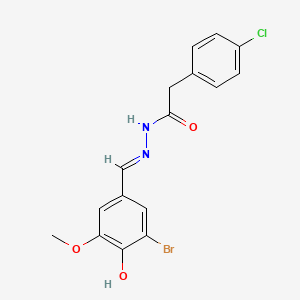![molecular formula C15H13I2N5O3 B3721814 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B3721814.png)
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide
描述
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide, also known as BINA-33, is a chemical compound that has been studied for its potential use in scientific research. BINA-33 is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which is involved in several cellular signaling pathways.
科学研究应用
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been studied for its potential use in several scientific research applications, including cancer research, metabolic disorders, and autoimmune diseases. SHP-2 is known to be involved in several cellular signaling pathways, including those that regulate cell growth and differentiation, making it an attractive target for cancer research. In addition, SHP-2 has been implicated in the regulation of glucose metabolism, making 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide a potential treatment for metabolic disorders such as type 2 diabetes. Finally, SHP-2 has also been shown to be involved in the regulation of immune responses, making 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide a potential treatment for autoimmune diseases.
作用机制
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is a selective inhibitor of SHP-2, which is a protein tyrosine phosphatase that is involved in several cellular signaling pathways. SHP-2 is known to be involved in the regulation of cell growth and differentiation, glucose metabolism, and immune responses. By inhibiting SHP-2, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide can potentially modulate these pathways and have therapeutic effects in cancer, metabolic disorders, and autoimmune diseases.
Biochemical and Physiological Effects
2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide inhibits the activity of SHP-2 in a dose-dependent manner. In addition, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to inhibit the proliferation of cancer cells and reduce glucose levels in diabetic mice. In vivo studies have also shown that 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide can reduce tumor growth in mouse models of cancer.
实验室实验的优点和局限性
One advantage of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is its selectivity for SHP-2, which reduces the potential for off-target effects. In addition, 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, one limitation of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide is its relatively low potency compared to other SHP-2 inhibitors, which may limit its effectiveness in some applications.
未来方向
There are several future directions for the study of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide. One direction is the development of more potent SHP-2 inhibitors based on the structure of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide. Another direction is the investigation of the role of SHP-2 in other diseases, such as neurodegenerative disorders. Finally, the development of 2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide as a therapeutic agent for cancer, metabolic disorders, and autoimmune diseases will require further preclinical and clinical studies.
属性
IUPAC Name |
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2N5O3/c16-12-6-11(8-19-20-15(18)21-22(23)24)14(13(17)7-12)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,21)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWUOAKZJTXNO-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/N/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(5-chloro-2-pyridinyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3721736.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3721744.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3721765.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3721771.png)

![2-hydroxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3721785.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3721786.png)

![2-[(4-bromophenyl)imino]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B3721796.png)
![4-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721801.png)

